7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . Pyrimidine, which is an integral part of DNA and RNA, imparts diverse pharmacological properties .
Synthesis Analysis
The synthesis of related compounds often involves reactions with guanidine hydrochloride . For example, Anupama et al. synthesized a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of pyrimidine consists of a six-membered ring with two nitrogen atoms . The exact structure of “7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” could not be found in the search results.Scientific Research Applications
Heterocyclic Compound Studies
- Research has explored the conversion of aminothieno[2,3-d]pyrimidine derivatives into thieno[2,3-d:4,5-d']dipyrimidines, indicating a methodology for the synthesis of complex heterocyclic systems which could have implications in developing compounds with enhanced biological or chemical properties (Clark & Hitiris, 1984).
Structural and Conformational Insights
- Studies on thiazolo[3, 2-a]pyrimidines revealed insights into their conformational features and the impact of structural modifications on supramolecular aggregation. These findings could be extrapolated to similar compounds, potentially impacting their biological activity or interaction with biological targets (Nagarajaiah & Begum, 2014).
Biological Activity
- The synthesis of thienopyrimidine derivatives has been linked to antimicrobial and anti-inflammatory properties, suggesting that similar compounds could have therapeutic applications. This highlights the potential of heterocyclic compounds, including pyrido[1,2-a]thieno[2,3-d]pyrimidines, in medicinal chemistry (Tolba et al., 2018).
Chemical Synthesis and Modification
- Research on the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related compounds presents methodologies for introducing various substituents, which could affect the chemical and biological properties of such molecules. This research may offer pathways for the synthesis of related compounds with specific functional properties (Bakhite et al., 2002).
Properties
IUPAC Name |
12-methyl-2-oxo-N-(2-phenylethyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-7-8-17-22-19-15(20(25)23(17)12-13)11-16(26-19)18(24)21-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCZDJJTMJVHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCCC4=CC=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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